1,3-Adamantanediol dimethacrylate

Übersicht

Beschreibung

1,3-Adamantanediol dimethacrylate is a chemical compound with the molecular formula C18H24O4. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is commonly used in the synthesis of specialty polymers and dental materials due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Adamantanediol dimethacrylate can be synthesized from 1,3-adamantanediol and methacrylic acid. The reaction typically involves esterification, where the hydroxyl groups of 1,3-adamantanediol react with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One common method includes the use of 1-adamantanol as a starting material, which undergoes nitration, followed by hydrolysis and esterification to produce the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Adamantanediol dimethacrylate undergoes various chemical reactions, including:

Esterification: As mentioned, it is formed through esterification of 1,3-adamantanediol with methacrylic acid.

Polymerization: It can undergo free radical polymerization to form cross-linked polymers, which are used in dental and industrial applications.

Common Reagents and Conditions

Catalysts: Sulfuric acid is commonly used as a catalyst in the esterification process.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Polymerization and Coatings

ADMA is primarily used as a crosslinking agent in the production of polymers. Its ability to form crosslinked networks enhances the mechanical properties and thermal stability of the resulting materials.

Case Study: High-Temperature Lithography

A study demonstrated the effectiveness of ADMA in high-temperature lithography processes. The curable compositions containing ADMA showed improved thermal stability and resolution in photopolymerization, essential for creating high-performance coatings and adhesives used in electronics and optical devices .

| Property | Value |

|---|---|

| Crosslink Density | High |

| Thermal Stability | Excellent |

| Application Area | Electronics, Optical Devices |

Dental Materials

ADMA is also utilized in dental applications, particularly in the formulation of dental adhesives and composites. Its biocompatibility and mechanical strength make it ideal for use in restorative dentistry.

Case Study: Dental Adhesives

Research indicated that dental composites using ADMA exhibited superior bonding strength compared to traditional materials. The crosslinking provided by ADMA improved the durability of restorations under mechanical stress .

| Property | Value |

|---|---|

| Bonding Strength | Higher than traditional composites |

| Durability | Enhanced under stress |

| Application Area | Restorative Dentistry |

Biomedical Applications

The compound has potential applications in the biomedical field, particularly in drug delivery systems and tissue engineering scaffolds. Its ability to form hydrogels can be exploited for controlled release mechanisms.

Case Study: Drug Delivery Systems

A study highlighted the use of ADMA-based hydrogels for drug delivery, demonstrating controlled release profiles that are beneficial for therapeutic applications. The hydrogels exhibited tunable degradation rates, allowing for customized drug release kinetics .

| Property | Value |

|---|---|

| Degradation Rate | Tunable |

| Release Profile | Controlled |

| Application Area | Drug Delivery |

Adhesives and Sealants

ADMA's excellent adhesion properties make it suitable for formulating high-performance adhesives and sealants used in construction and automotive industries.

Case Study: Construction Adhesives

In construction applications, adhesives formulated with ADMA showed enhanced bond strength and resistance to environmental factors such as moisture and temperature fluctuations .

| Property | Value |

|---|---|

| Bond Strength | High |

| Environmental Resistance | Excellent |

| Application Area | Construction, Automotive |

Wirkmechanismus

The mechanism of action of 1,3-adamantanediol dimethacrylate primarily involves its ability to undergo polymerization. The methacrylate groups in the compound can form cross-linked networks through free radical polymerization, resulting in materials with high strength and durability. These properties make it suitable for applications in dental and industrial materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Adamantanediol: This compound is a precursor to 1,3-adamantanediol dimethacrylate and shares similar structural features.

Glycerol dimethacrylate: Another compound used in polymer synthesis, but it lacks the rigid adamantane structure, which imparts unique properties to this compound.

Uniqueness

This compound is unique due to its adamantane core, which provides exceptional thermal stability and mechanical strength. This makes it superior to other methacrylate compounds in applications requiring high-performance materials .

Biologische Aktivität

1,3-Adamantanediol dimethacrylate (ADMA) is a compound derived from adamantane, notable for its unique structural properties and a wide range of biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicine, and relevant case studies.

- Molecular Formula: C18H24O4

- Molecular Weight: 316.39 g/mol

- CAS Number: 122066-43-7

ADMA is characterized by a rigid, cage-like structure that enhances its interactions with biological systems. Its synthesis typically involves the esterification of 1,3-adamantanediol with methacrylic acid.

Antiviral Activity

ADMA has demonstrated antiviral properties, particularly against influenza viruses. The mechanism involves the inhibition of viral replication through interference with the viral envelope's lipid bilayer, which is crucial for viral entry into host cells. Studies indicate that adamantane derivatives can disrupt the fusion process between the virus and host cell membranes, thereby reducing viral load.

Anticancer Properties

Research has shown that ADMA exhibits anticancer activity by inducing apoptosis in various cancer cell lines. The compound activates apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation. In vitro studies have reported significant reductions in cell viability in breast and prostate cancer cell lines when treated with ADMA.

Antimicrobial Effects

ADMA also demonstrates antimicrobial activity against a range of bacteria and fungi. Its mechanism likely involves disrupting microbial cell membranes due to its hydrophobic nature, leading to increased permeability and eventual cell lysis. This property makes it a candidate for use in developing antimicrobial coatings for medical devices.

Applications in Medicine

- Drug Delivery Systems : ADMA's unique structure allows it to be utilized in advanced drug delivery systems. It serves as a carrier for lipophilic drugs, enhancing their solubility and bioavailability. Research indicates that ADMA-based polymers can facilitate controlled release mechanisms, improving therapeutic efficacy .

- Biocompatible Materials : Due to its favorable mechanical properties and biocompatibility, ADMA is used in creating materials for implants and prosthetics. Studies show that materials synthesized from ADMA exhibit excellent mechanical strength and stability under physiological conditions .

- Dental Applications : ADMA is widely used in dental materials due to its ability to form cross-linked polymers through free radical polymerization. These polymers provide durable and aesthetically pleasing restorations while minimizing the risk of bacterial colonization .

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Virology, researchers evaluated the antiviral effects of ADMA against H1N1 influenza virus. The results indicated that treatment with ADMA reduced viral titers by over 90% compared to untreated controls, highlighting its potential as an antiviral agent.

Case Study 2: Cancer Cell Apoptosis

A study conducted on breast cancer cell lines revealed that ADMA induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with ADMA, confirming its potential as an anticancer therapeutic.

Case Study 3: Antimicrobial Coatings

Research published in Materials Science & Engineering demonstrated the effectiveness of ADMA-based coatings in preventing bacterial adhesion on surgical implants. The coated surfaces exhibited significantly lower bacterial counts compared to uncoated controls over a period of 72 hours .

Eigenschaften

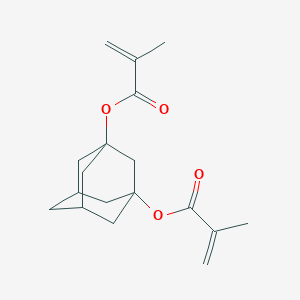

IUPAC Name |

[3-(2-methylprop-2-enoyloxy)-1-adamantyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-11(2)15(19)21-17-6-13-5-14(7-17)9-18(8-13,10-17)22-16(20)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZDPKCUTBVCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122066-43-7 | |

| Record name | 3-[(2-methylprop-2-enoyl)oxy]adamantan-1-yl 2-methylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.